molecular formula C16H22N2O3S B4795694 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide

3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide

Cat. No. B4795694
M. Wt: 322.4 g/mol
InChI Key: VAAFUQOMIQGVLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide often involves complex reactions, including cyclopropanation and the formation of azepine derivatives. For example, a method involves the synthesis of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, highlighting the intricate steps in creating cyclic and bicyclic structures with nitrogen-containing rings similar to the azepanyl group in the target molecule (Kimura et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been determined through X-ray diffraction and DFT calculations, providing insights into the geometric configuration, bond lengths, angles, and effects of intermolecular interactions on molecular geometry (Karabulut et al., 2014). These studies are crucial for understanding the structural framework of complex molecules like 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide.

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl groups and azepines are significant for understanding the reactivity of 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide. Reactions like the Rh(III)-catalyzed C-H activation/cycloaddition demonstrate the cyclopropane's involvement in forming complex products, which can provide insights into the types of reactions and the chemical behavior of the compound (Guo & Xia, 2015).

Physical Properties Analysis

The physical properties of closely related compounds, including their crystalline structure, solubility, and phase behavior, can offer indirect insights into the physical characteristics of 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide. Analytical techniques such as crystallography and spectroscopy are crucial in this analysis.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and interactions with metals or catalysts, can be inferred from studies on similar molecules. For instance, the reactivity of cyclopropyl groups in various conditions has been extensively studied, providing valuable information on how such moieties behave in complex molecules (Grigg & Kordes, 2001).

Mechanism of Action

Target of Action

AKOS003385457, also known as Z30841132 or 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide, is a potent inhibitor of the enzyme Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .

Mode of Action

This compound acts as a selective inhibitor for SIRT2 . It binds to the SIRT2 enzyme, preventing it from exerting its normal function . This inhibition can lead to changes in the cellular processes that SIRT2 is involved in, such as gene expression, metabolic regulation, and cellular stress response .

Biochemical Pathways

The inhibition of SIRT2 by AKOS003385457 can affect various biochemical pathways. Sirtuins, including SIRT2, are involved in the regulation of many biological processes. They interact with multiple signaling proteins and transcription factors, playing crucial roles in gene silencing, DNA repair, chromosomal stability, and longevity .

Pharmacokinetics

Pharmacokinetic studies are an integral part of drug development and rational pharmacotherapy . These studies would typically investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which would impact its bioavailability and efficacy.

Result of Action

The inhibition of SIRT2 by AKOS003385457 can lead to various molecular and cellular effects. These effects would depend on the specific cellular context and the roles that SIRT2 plays in those cells. For example, in some cell types, SIRT2 inhibition could lead to changes in gene expression patterns, metabolic processes, or responses to cellular stress .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice/attention . It’s important to handle this chemical with appropriate safety measures, including wearing personal protective equipment .

Future Directions

The future directions for research on 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide are not clearly defined in the current literature . Given its structural complexity, it could be a subject of interest in the fields of medicinal chemistry and drug discovery. Further studies are needed to explore its potential applications.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-14-8-9-14)13-6-5-7-15(12-13)22(20,21)18-10-3-1-2-4-11-18/h5-7,12,14H,1-4,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFUQOMIQGVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-cyclopropylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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